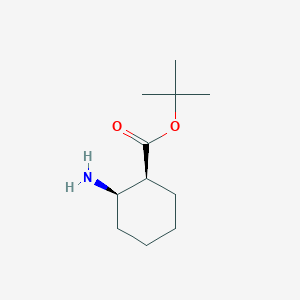

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

説明

特性

IUPAC Name |

tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHUFPCVALQOE-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical properties of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

This technical guide details the chemical properties, synthesis, and applications of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate , a critical chiral scaffold in peptidomimetic and pharmaceutical chemistry.

Executive Summary

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate (often abbreviated as (1S,2R)-ACHC-OtBu ) is the tert-butyl ester of cis-2-aminocyclohexanecarboxylic acid. Unlike its trans-isomer, this specific stereoisomer possesses a unique conformational bias that promotes the formation of stable secondary structures (specifically 12-helices ) when incorporated into

Key Distinction: The (1S,2R) configuration denotes the cis -isomer. The substituents are positioned on the same face of the cyclohexane ring, forcing an axial/equatorial (a,e) relationship in the chair conformation, which is critical for its bioactive folding properties.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| IUPAC Name | tert-Butyl (1S,2R)-2-aminocyclohexane-1-carboxylate |

| Common Name | (1S,2R)-Cis-ACHC tert-butyl ester |

| Molecular Formula | |

| Molecular Weight | 199.29 g/mol |

| CAS Number | 189101-41-5 (Parent Acid); 865689-36-7 (Boc-Protected Acid) |

| Chirality | (1S, 2R) [Cis-configuration] |

| Physical State | Colorless oil (free base); White solid (HCl salt) |

Conformational Dynamics

The cis-1,2-substitution pattern on the cyclohexane ring dictates that one substituent must be axial and the other equatorial.

-

Equilibrium: The molecule exists in dynamic equilibrium between two chair conformers:

-

Conformer A: Amino group (axial) / Carboxyl group (equatorial).

-

Conformer B: Amino group (equatorial) / Carboxyl group (axial).

-

-

Stabilization: In non-polar solvents, intramolecular Hydrogen Bonding (N-H

O=C) stabilizes specific twist-boat intermediates, a property exploited in "foldamer" design to mimic protein secondary structures.

Figure 1: Conformational equilibrium of the (1S,2R) scaffold and its chemical consequences.

Chemical Reactivity & Stability[5][6][7]

Acid Sensitivity (The tert-Butyl Group)

The tert-butyl ester is an acid-labile protecting group. It is stable to basic hydrolysis (saponification) but cleaves rapidly in acidic conditions.

-

Cleavage Conditions: Trifluoroacetic acid (TFA) / DCM (1:1) or 4M HCl in Dioxane.

-

Mechanism:

mechanism involving protonation of the carbonyl oxygen followed by elimination of the stable tert-butyl cation (as isobutylene).

Amine Nucleophilicity & Self-Cyclization

As a

-

Storage Protocol: To prevent this, the compound must be stored as a salt (Hydrochloride or Tosylate) . The protonated amine (

) is non-nucleophilic, preventing cyclization.

Synthesis Protocols

The synthesis of enantiopure (1S,2R)-ACHC derivatives is non-trivial due to the challenge of establishing cis-stereochemistry on the ring. The most robust industrial route involves the hydrogenation of anthranilic acid followed by enzymatic resolution.

Protocol A: Enzymatic Resolution Route (High Purity)

This workflow ensures >99% ee (enantiomeric excess).

Step 1: Hydrogenation

Reagents: Methyl Anthranilate,

-

Dissolve methyl anthranilate in acetic acid.

-

Hydrogenate at 50-100 psi

using Rhodium catalyst. -

Result: This yields cis-2-aminocyclohexanecarboxylate (racemic mixture of 1S,2R and 1R,2S). The trans isomer is minimized by the catalyst choice.

Step 2: Enzymatic Resolution (The Key Step)

Reagents: PLE (Pig Liver Esterase), Phosphate Buffer (pH 7). Mechanism: PLE selectively hydrolyzes the (1S,2R)-ester to the free acid, leaving the (1R,2S)-ester intact. Procedure:

-

Suspend racemic methyl ester in pH 7 buffer.

-

Add PLE and stir at ambient temperature. Monitor pH and maintain at 7.0 using NaOH.

-

Extraction: Extract the unreacted (1R,2S)-ester with Ethyl Acetate. The aqueous phase contains the target (1S,2R)-amino acid (as the sodium salt).

Step 3: tert-Butyl Esterification (Modern Protocol)

Context: Classical methods use hazardous perchloric acid (

-

Suspend the dry amino acid in tert-butyl acetate.

-

Add 5 mol% Bis(trifluoromethanesulfonyl)imide (

). -

Stir at room temperature for 12 hours.

-

Workup: Neutralize with saturated

, extract with ether. -

Stabilization: Immediately treat with HCl/Dioxane to precipitate the stable (1S,2R)-ACHC-OtBu

HCl salt.

Figure 2: Chemo-enzymatic synthesis workflow for the target scaffold.

Applications in Drug Discovery

Foldamers and Peptidomimetics

The (1S,2R)-ACHC scaffold is a "master key" for

-

12-Helix: When oligomerized, (1S,2R)-ACHC residues force the peptide backbone into a 12-helix (defined by 12-membered ring H-bonds between

and -

Stability: These foldamers are resistant to proteolytic degradation (proteases cannot recognize the

-backbone), making them excellent candidates for antimicrobial peptides (AMPs).

Pharmaceutical Intermediates[4]

-

Neuraminidase Inhibitors: The cyclohexane ring mimics the transition state of sialic acid cleavage. While Oseltamivir (Tamiflu) uses a cyclohexene ring, saturated analogs using the ACHC scaffold are investigated for overcoming resistance profiles.

-

GPCR Ligands: The rigid cis-geometry orients pharmacophores (amine and carboxylate) in specific vectors, improving selectivity for receptors that require a "locked" conformation.

Handling and Safety Data Sheet (SDS) Highlights

| Parameter | Guideline |

| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| Stability | Free base degrades within hours at RT (cyclization). HCl salt is stable for months. |

| Hazards | Irritant to eyes and skin. Inhalation of dust (salt form) may cause respiratory irritation. |

| Incompatibility | Strong acids (cleaves ester), Strong bases (hydrolyzes ester), Oxidizing agents. |

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

-

Ogasa, C., et al. (2024).[1] "Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[2] Synlett. (Describes the Tf2NH catalyzed esterification). Link

-

Strijowski, U., et al. (2004). "Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid." Organic & Biomolecular Chemistry. Link

-

Sigma-Aldrich. "Product Specification: (1S,2R)-Boc-2-aminocyclohexanecarboxylic acid." (Used for physical property verification). Link

Sources

Technical Guide: Cis- vs. Trans-2-Aminocyclohexanecarboxylate (ACHC) Derivatives

[1]

Executive Summary

The distinction between cis- and trans-2-aminocyclohexanecarboxylate (ACHC) is a cornerstone concept in modern peptidomimetic design and physical organic chemistry. While both isomers share the same connectivity, their three-dimensional topographies diverge radically, dictating their utility in drug development.

-

Trans-ACHC is the "architectural" isomer, capable of locking peptides into stable, protease-resistant 14-helices . It is thermodynamically favored in the diequatorial conformation.

-

Cis-ACHC acts as a "turn" inducer or a flexible spacer. It exists in a dynamic equilibrium between two axial-equatorial conformers, making it entropically distinct from the rigid trans isomer.

This guide details the structural physics, synthetic routes, and characterization protocols required to master these scaffolds.

Part 1: Structural & Conformational Dynamics

The Chair Conformation and Substituent Positioning

The cyclohexane ring dictates the spatial arrangement of the amino (–NH

-

Trans-Isomer (The Rigid Scaffold):

-

Configuration: (1R, 2R) or (1S, 2S).

-

Conformation: Exists predominantly in the diequatorial (

) form. -

Stability: The

conformer minimizes steric strain. The diaxial ( -

Key Feature: The dihedral angle between the C1 and C2 protons is ~180°, leading to large NMR coupling constants.

-

-

Cis-Isomer (The Dynamic Switch):

-

Configuration: (1R, 2S) or (1S, 2R).

-

Conformation: Exists as an equilibrium between two axial-equatorial (

) forms. -

Stability: Both conformers possess one substituent in the unfavorable axial position. This makes the cis isomer intrinsically higher in energy (less stable) than the trans-diequatorial form but more flexible.

-

Key Feature: The dihedral angle is ~60°, resulting in smaller NMR coupling constants.

-

Visualization of Conformational Pathways

The following diagram illustrates the energy landscape and isomerization pathways between these forms.

Figure 1: Conformational landscape of ACHC. Note that interconversion between cis and trans requires chemical epimerization, while ring flips are physical processes.

Part 2: Synthetic Routes & Stereocontrol

Synthesis of ACHC derivatives typically begins with anthranilic acid (2-aminobenzoic acid). The challenge lies in controlling the stereochemistry during the reduction of the aromatic ring.

Synthesis of Cis-ACHC (Kinetic Control)

Catalytic hydrogenation of anthranilic acid or its esters predominantly yields the cis isomer. This is due to the syn-addition of hydrogen across the aromatic face; the catalyst surface approaches from the least hindered side, delivering hydrogens to the same face.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Solvent: Acetic acid (promotes protonation and catalyst activity).

-

Selectivity: >90% cis.

Synthesis of Trans-ACHC (Thermodynamic Control)

Direct synthesis of trans-ACHC via hydrogenation is difficult. The standard protocol involves synthesizing the cis-isomer first, followed by base-mediated epimerization .

-

Mechanism: The

-proton (next to the carboxylate) is acidic. A strong base removes this proton, forming a planar enolate. Reprotonation occurs from the face that yields the thermodynamically more stable trans (diequatorial) isomer. -

Reagents: Sodium ethoxide (NaOEt) in ethanol.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic route from aromatic precursor to thermodynamically stable trans-isomer.

Part 3: Peptidomimetic Applications (Foldamers)

The primary utility of ACHC derivatives in drug development is their ability to structure "foldamers"—synthetic oligomers with well-defined secondary structures.

The 14-Helix (Trans-ACHC)

Pioneered by Samuel Gellman (University of Wisconsin-Madison), trans-ACHC is the "gold standard" for generating the 14-helix in

-

Mechanism: The rigid diequatorial constraint of trans-ACHC forces the backbone into a specific torsion angle (

). -

H-Bonding: This pre-organization facilitates

hydrogen bonding between the amide proton of residue -

Application: Antimicrobial peptides (AMPs). These helices can mimic the amphiphilic nature of magainin, disrupting bacterial membranes while resisting proteolytic degradation [2].

The Cis-ACHC Behavior

Cis-ACHC residues do not readily form long, stable 14-helices because the axial substituent introduces steric clashes in that specific geometry. Instead, they are often used to:

-

Induce hairpin turns in peptide chains.

-

Disrupt helicity to control the length of a structured domain.

-

Serve as scaffolds for metal binding (e.g., Cu(II) complexes), where the cis-geometry allows for specific tridentate coordination modes unavailable to the trans-isomer [3].

Part 4: Experimental Protocols & Characterization

Protocol: Synthesis of Trans-ACHC (Ethyl Ester)

Objective: Convert cis-2-aminocyclohexanecarboxylate to the trans-isomer.

-

Preparation: Dissolve ethyl cis-2-aminocyclohexanecarboxylate (10.0 mmol) in absolute ethanol (20 mL).

-

Epimerization: Add a solution of sodium ethoxide (prepared from 12.0 mmol Na metal in 10 mL EtOH) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N

or Ar) for 24 hours. Note: The color may darken slightly. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in water (20 mL) and carefully adjust pH to ~8.0 using 1M HCl.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over MgSO

. -

Purification: Remove solvent. The crude oil is often sufficiently pure (>95% trans) due to the high thermodynamic preference. If necessary, purify via flash chromatography (SiO

, EtOAc/Hexanes).

Self-Validating Characterization: NMR Spectroscopy

The most reliable method to distinguish cis from trans without X-ray crystallography is

Table 1: NMR Distinctions between Cis and Trans ACHC

| Feature | Trans-ACHC (Diequatorial) | Cis-ACHC (Axial-Equatorial) | Mechanistic Reason |

| H1-H2 Coupling ( | ~10 - 12 Hz | ~3 - 5 Hz | Trans H1 and H2 are both axial ( |

| Peak Width (W | Broad | Narrower | Sum of couplings is larger for axial protons. |

| Chemical Shift ( | Axial protons often shielded (upfield) | Distinct shifts due to anisotropy | Axial vs Equatorial environment. |

Validation Step:

Run a

-

If

Hz: You have the Trans isomer. -

If

Hz: You have the Cis isomer.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic

-amino acid oligomers. Nature. Link -

Kallay, C., et al. (2012). Copper(II)-binding ability of stereoisomeric cis- and trans-2-aminocyclohexanecarboxylic acid-L-phenylalanine dipeptides.[6][7] Inorganic Chemistry. Link

-

Seebach, D., et al. (1996). Probing the Helical Secondary Structure of

-Peptides. Helvetica Chimica Acta.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides - Nanoscale (RSC Publishing) DOI:10.1039/D0NR04313C [pubs.rsc.org]

- 4. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper(II)-binding ability of stereoisomeric cis- and trans-2-aminocyclohexanecarboxylic acid-L-phenylalanine dipeptides. A combined CW/pulsed EPR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

solubility of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and quality control.

Introduction: The Significance of Solubility

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification efficiency (e.g., crystallization), and the ability to formulate it for subsequent applications. A comprehensive understanding of its solubility profile is therefore essential for process optimization and the development of robust and scalable synthetic routes.

This guide will delve into the theoretical underpinnings of the solubility of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate, followed by a detailed, step-by-step experimental protocol for the accurate determination of its solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate contains both polar and non-polar moieties, which will dictate its solubility across a range of organic solvents.

-

Polar Moieties: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor, while the ester carbonyl group (C=O) can act as a hydrogen bond acceptor. These groups contribute to the compound's polarity and will favor solubility in polar solvents.

-

Non-Polar Moieties: The cyclohexane ring and the bulky tert-butyl group are non-polar and will contribute to its solubility in non-polar solvents through van der Waals interactions.

Based on this structure, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ester groups, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can participate in dipole-dipole interactions and may also be good solvents for this compound. DMSO and DMF are generally excellent solvents for a wide range of organic molecules[1][2][3].

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): A moderate level of solubility is expected due to a balance of polar and non-polar interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar cyclohexane and tert-butyl groups suggest some solubility, but the polar amine and ester groups may limit it. Solubility is expected to be lower in these solvents compared to polar ones.

It is important to note that for a related compound, tert-butyl trans-4-aminocyclohexanecarboxylate, a calculated water solubility of 4 g/L (slightly soluble) has been reported[4]. While this provides a reference point, the different stereochemistry and substitution pattern of the title compound necessitate experimental verification of its solubility in organic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method[5]. This method involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.

Materials and Equipment

-

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

-

Selected organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, acetonitrile, DMF, DMSO, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate to a glass vial. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a period sufficient to reach equilibrium (typically 24-72 hours)[5].

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial[5].

-

-

Quantification:

-

Prepare a series of standard solutions of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as HPLC.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

-

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Description |

| Methanol | 5.1 | To be determined | e.g., Very Soluble |

| Ethanol | 4.3 | To be determined | e.g., Freely Soluble |

| Acetonitrile | 5.8 | To be determined | e.g., Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | e.g., Very Soluble |

| Dimethylformamide (DMF) | 6.4 | To be determined | e.g., Very Soluble |

| Dichloromethane (DCM) | 3.1 | To be determined | e.g., Soluble |

| Ethyl Acetate | 4.4 | To be determined | e.g., Sparingly Soluble |

| Toluene | 2.4 | To be determined | e.g., Slightly Soluble |

| Hexane | 0.1 | To be determined | e.g., Insoluble |

Note: The qualitative descriptions should be based on standard pharmacopeial definitions (e.g., USP).

Safety and Handling

As a matter of good laboratory practice, (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate and all organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] Consult the Safety Data Sheet (SDS) for the specific compound and each solvent for detailed hazard information and handling procedures.[1][6]

Conclusion

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Fisher Scientific. (2024, March 11).

- Fisher Scientific. (2009, September 26).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512488, (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. Retrieved from [Link]

- Cayman Chemical. (2023, August 24).

-

Chem-Impex. (n.d.). (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine. Retrieved from [Link]

- Cayman Chemical. (2022, October 27).

- ChemRxiv. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514391, tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate. Retrieved from [Link]

- Scribd. (n.d.).

- MedChemExpress. (n.d.). Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Pharmaffiliates. (2025, September 29). (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester.

- BLD Pharm. (n.d.). 1809063-18-0|Methyl (1S,2S)-2-((tert-butoxycarbonyl)amino)

- FooDB. (2010, April 8). Showing Compound Dimethyl sulfoxide (FDB000764).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43085233, 2-[(2-Tert-butylcyclohexyl)amino]ethanol. Retrieved from [Link]

- Enamine. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ZeptoMetrix. (n.d.). Spex CertiPrep tert-Amyl Alcohol Organic Std, 1000 µg/mL in Methanol-P&T (4 x 1 mL).

- CymitQuimica. (n.d.). CAS 6011-14-9: Acetonitrile, 2-amino-, hydrochloride (1:1).

- Advanced ChemBlocks. (2026, February 13). tert-butyl (1R)-1-amino-3-azabicyclo[3.1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911214, tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]

- Fluorochem. (n.d.). ETHYL (1S,2R)

- The Royal Society of Chemistry. (n.d.).

- ChemScene. (n.d.). Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)

- CymitQuimica. (n.d.). CAS 1022159-15-4: tert-Butyl (1r,4r)

- MilliporeSigma. (n.d.).

- Wikipedia. (n.d.). Aminoacetonitrile.

- Pharmaffiliates. (n.d.). tert-Butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724651, (1S,2R)-2-Aminocyclohexanol. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scribd.com [scribd.com]

- 4. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]

- 5. (1R,2R)-2-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid | C12H21NO4 | CID 1512488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

conformational analysis of cyclohexane-based beta-amino acids

Structural Dynamics and Foldamer Design: A Guide to Cyclohexane-Based -Amino Acids

Executive Summary: The Rigidification Strategy

In the landscape of peptidomimetic drug design, cyclohexane-based

This guide provides a rigorous framework for the conformational analysis of these residues, specifically focusing on 2-aminocyclohexanecarboxylic acid (ACHC) . It details the causal link between stereochemistry (cis vs. trans) and secondary structure (14-helix vs. 10/12-helix), supported by a self-validating analytical protocol.

Stereochemical Fundamentals & Foldamer Logic

The choice between cis- and trans-ACHC is the primary determinant of the resulting fold. The cyclohexane ring imposes a chair conformation, and the relative orientation of the amino and carboxyl groups dictates the available hydrogen-bonding networks.

Trans-ACHC: The 14-Helix Promoter[1][2]

-

Configuration: The amino and carboxyl groups are trans to each other. In the lowest energy chair conformation, both groups occupy diequatorial positions.

-

Resulting Fold: This diequatorial arrangement aligns the backbone amide groups to favor a 14-helix .

-

Mechanism: The 14-helix is defined by hydrogen bonds between the carbonyl oxygen of residue

and the amide proton of residue -

Key Characteristic: The 14-helix has approximately 3.0 residues per turn and a pitch of ~5.1 Å. It is structurally distinct from the

-helix (

Cis-ACHC: The 10/12-Helix & Strand Generator

-

Configuration: The amino and carboxyl groups are cis. One group must be axial while the other is equatorial (

or -

Resulting Fold: This geometry disfavors the 14-helix. Instead, cis-ACHC oligomers (or alternating cis-ACHC/

-amino acid sequences) typically form 10/12-helices or extended strand-like structures. -

Mechanism: The 10/12-helix involves alternating 10- and 12-membered H-bonded rings.[4] This structure is more polymorphic and sensitive to solvent conditions than the robust 14-helix of trans-ACHC.

Decision Logic for Foldamer Design

Figure 1: Stereochemical decision tree for cyclohexane-based

Analytical Toolbox: Self-Validating Protocols

To confirm the conformation of a synthesized ACHC oligomer, you must employ a multi-modal approach. Relying on a single technique (e.g., CD spectroscopy) is insufficient due to signal overlap.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) in solution provides atomic-level resolution of the fold.

Protocol: Conformational Validation Workflow

-

Solvent Titration (H-Bond Validation):

-

Method: Record 1D

H NMR spectra of the peptide in -

Analysis: Monitor the chemical shift of Amide Protons (

).[5] -

Interpretation:

- ppm: Intramolecular H-bond (Solvent shielded = Folded).

- ppm: Solvent exposed (Unfolded/Intermolecular).

-

-

Coupling Constant Analysis (

):-

Use the Karplus relationship to determine the dihedral angle

.[6] -

Trans-ACHC (14-Helix): The

dihedral angle is typically near -

Expected Value:

. Large couplings indicate the rigid anti-arrangement characteristic of the 14-helix.

-

-

2D NOESY/ROESY (Spatial Connectivity):

-

Critical Signal: Look for

vs -

14-Helix Signature: Strong NOEs between

and

-

Quantitative Data Summary

| Parameter | Trans-ACHC (14-Helix) | Cis-ACHC (10/12-Helix/Strand) | |

| H-Bond Pattern | Alternating 10/12-atom rings | ||

| Residues per Turn | ~3.0 | Variable (solvent dependent) | 3.6 |

| Pitch (Rise/Turn) | ~5.1 Å | ~5.4 - 5.8 Å | 5.4 Å |

| Large (> 9 Hz) | Small to Medium (< 6 Hz) | N/A (different connectivity) | |

| Dipole Moment | Weak (cancellation) | Variable | Strong (additive) |

Experimental Workflow: From Synthesis to Model

The following diagram outlines the rigorous path from monomer selection to validated 3D structure. This workflow ensures that any claim of "helicity" is supported by kinetic and thermodynamic evidence.

Figure 2: Integrated workflow for the synthesis and structural validation of cyclohexane-based

Critical Implementation Notes

Solubility Challenges

Cyclohexane-based peptides are inherently hydrophobic.

-

Solution: Design "amphiphilic" helices by incorporating polar acyclic

-amino acids (like -

Impact: This does not disrupt the 14-helix core formed by the trans-ACHC residues but allows solubility in aqueous buffers for biological assays.

The "Unfolding" Control

Always synthesize the enantiomeric or diastereomeric control.

-

If testing a trans-ACHC oligomer, synthesize a mixed sequence or a cis-analog.

-

Why? If your biological assay shows activity for the trans (helical) version but not the control, you validate that the 3D structure , not just the chemical composition, drives the activity.

References

-

Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research. Defines the concept of foldamers and the role of rigid residues like ACHC.

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "

-Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers." Journal of the American Chemical Society. The foundational paper establishing the 14-helix structure of trans-ACHC oligomers. -

Seebach, D.

-Peptides: a surprise at every turn." Chemical Communications. Comprehensive review of -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

-Peptides: From structure to function." Chemical Reviews. Detailed comparison of NMR parameters and H-bond patterns for various -

Martinek, T. A., & Fülöp, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews. Discusses the structural plasticity of cis-ACHC and hybrid sequences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

Beyond the Alpha-Helix: The Discovery and Engineering of Chiral 2-Aminocyclohexanecarboxylic Acid (ACHC) Scaffolds

Executive Summary

The discovery and utilization of chiral 2-aminocyclohexanecarboxylic acid (ACHC) derivatives represent a paradigm shift in peptidomimetic chemistry. Unlike flexible

Part 1: Historical Genesis & The Foldamer Revolution

The history of ACHC is bifurcated into two eras: the early period of classical organic synthesis and the "Foldamer Era" where its stereochemical value was unlocked.

The Pre-Foldamer Era (1960s–1990s)

Early syntheses of 2-aminocyclohexanecarboxylic acid were primarily academic exercises in alicyclic chemistry. The primary challenge was controlling the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (enantiomers).

-

Classical Methods: Early routes involved the hydrogenation of anthranilic acid or the reduction of enamines. These often yielded diastereomeric mixtures requiring tedious separation.

-

The Stereocontrol Problem: The thermodynamic preference for the diequatorial conformation in trans-1,2-disubstituted cyclohexanes was known, but accessing the enantiopure form required inefficient fractional crystallization of diastereomeric salts (e.g., using tartaric acid).

The Gellman-Seebach Breakthrough (1996)

In 1996, independent reports from Samuel H. Gellman (University of Wisconsin-Madison) and Dieter Seebach (ETH Zürich) fundamentally changed the field. They hypothesized that the pre-organized backbone of cyclic

-

The Discovery: Oligomers of trans-ACHC were found to fold into a discrete helix defined by a 14-membered hydrogen-bonded ring (the 14-helix ).[1][2]

-

Significance: This was distinct from the

-helix (13-membered ring) and demonstrated that "unnatural" backbones could support protein-like complexity.

Part 2: Stereochemical Engineering & Protocols

The utility of ACHC relies entirely on enantiomeric purity. The trans isomer ((1R,2R) or (1S,2S)) is required for 14-helix formation, while the cis isomer often leads to strand or sheet-like structures.

Protocol A: Enzymatic Kinetic Resolution (The Gold Standard)

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer of the ester. It is preferred for its scalability and high Enantiomeric Ratio (E-value).

Mechanism: CAL-B acts as a serine hydrolase. The catalytic triad (Ser-His-Asp) attacks the carbonyl of the "fast-reacting" enantiomer (typically the (1R,2S) in cis-series or specific trans-isomers depending on acyl donor), forming an acyl-enzyme intermediate.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize racemic ethyl 2-aminocyclohexanecarboxylate via reduction of ethyl 2-oxocyclohexanecarboxylate (using NaCNBH3 and NH4OAc).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester (10 g) in diisopropyl ether (solvent is critical for enzyme stability).

-

Add CAL-B (Novozym 435, immobilized, 10% w/w).

-

Add 0.5 equivalents of water (or use an acyl donor for transesterification).

-

Incubate at 30°C with orbital shaking.

-

-

Monitoring: Track conversion via chiral HPLC or GC. Stop reaction at exactly 50% conversion.

-

Separation:

-

Filter off the enzyme (reusable).[3]

-

Partition the filtrate between organic solvent and aqueous base (NaHCO3).

-

Organic Phase: Contains the unreacted ester (e.g., (1S,2R)).

-

Aqueous Phase: Contains the hydrolyzed acid (e.g., (1R,2S)).

-

-

Purification: Acidify the aqueous phase to precipitate the enantiopure amino acid.

Protocol B: Classical Chemical Resolution (Gellman Method)

Before enzymatic methods were optimized, fractional crystallization was the primary route.

-

Derivatization: React racemic trans-ACHC with benzoyl chloride to form N-benzoyl-ACHC.

-

Salt Formation: Mix with a chiral amine (e.g., (-)-

-methylbenzylamine or quinine) in ethanol. -

Crystallization: Heat to reflux and cool slowly. The less soluble diastereomeric salt precipitates.[4]

-

Liberation: Treat the salt with dilute HCl to recover the enantiopure N-benzoyl amino acid, followed by acid hydrolysis (6N HCl, reflux) to deprotect the amine.

Comparison of Methods:

| Parameter | Enzymatic Resolution (CAL-B) | Chemical Resolution (Crystallization) |

| Yield (Theoretical) | 50% (max per enantiomer) | 50% (max per enantiomer) |

| Enantiomeric Excess (ee) | >99% (often in one pass) | 90-95% (may require recrystallization) |

| Scalability | High (kg scale possible) | Moderate (solvent volume limits) |

| Cost | Moderate (Enzyme cost) | Low (Cheap reagents) |

| Green Chemistry | High (Ambient temp, reusable catalyst) | Low (Large solvent waste) |

Part 3: Structural Paradigms (The 14-Helix)

The defining feature of trans-ACHC oligomers is the 14-helix .[1] In this structure, the hydrogen bond is formed between the carbonyl oxygen of residue

The Logic of Constraint

In

-

Cyclohexane Ring: Locks the

bond. -

Trans-Stereochemistry: Forces the amide groups into equatorial positions (diequatorial), which pre-organizes the backbone torsion angles (

) to favor the 14-helix geometry.

Part 4: Pharmaceutical Applications[5][8][9][10]

The unique properties of ACHC derivatives have been leveraged in several high-value therapeutic areas.

Antimicrobial Peptides (AMPs)

Natural AMPs (like Magainin) disrupt bacterial membranes but are rapidly degraded by proteases in the body.

-

The ACHC Solution:

-peptides built from ACHC are completely resistant to proteolytic degradation (proteases do not recognize the -

Design: Amphiphilic 14-helices are designed with one face cationic (Lys-like ACHC derivatives) and one face hydrophobic. These "magainin mimetics" permeabilize bacterial membranes effectively without inducing hemolysis in human red blood cells.

Cell-Penetrating Peptides (CPPs)

Tat-derived peptides can enter cells but are unstable.

-

Innovation: Gellman showed that cationic

-peptides (poly-guanidinium ACHC derivatives) translocate into cells via endocytosis more efficiently than their

Organogelators

An unexpected discovery was that racemic mixtures of ACHC-derived amides often form stronger organogels than their enantiopure counterparts. This phenomenon, driven by specific packing arrangements of the heterochiral pairs, has applications in drug delivery vehicles and soft materials.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). beta-Peptide Foldamers: Robust Helix Formation in a New Family of beta-Amino Acid Oligomers.[6] Journal of the American Chemical Society.[5][7] Link

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[7] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[7] Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

-

Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic beta-amino-acid oligomers. Nature. Link

-

Forró, E., & Fülöp, F. (2003). Lipase-Catalyzed Kinetic Resolution of 2-Aminocyclohexanecarboxylic Acid Esters. Organic Letters. Link

-

Raguse, T. L., Porter, E. A., Weisblum, B., & Gellman, S. H. (2002). Structure-Activity Studies of 14-Helical Antimicrobial beta-Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society.[5][7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling of Conformationally Restricted Peptidomimetics: A Technical Guide to the pKa of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of conformationally restricted peptidomimetics heavily relies on the physicochemical characterization of cyclic amino acid derivatives. Among these, (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate serves as a critical chiral building block. Understanding the acid dissociation constant (

This whitepaper provides an in-depth analysis of the mechanistic factors governing the

Chemical Context and Mechanistic Causality

To accurately predict and understand the

The Inductive Effect vs. Electrostatic Stabilization

In a standard, unprotected cyclic amino acid such as 2-aminocyclohexanecarboxylic acid, the molecule exists primarily as a zwitterion at physiological pH. The carboxylic acid group is deprotonated (

However, in (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate , the carboxylic acid is masked by a bulky tert-butyl ester. This modification fundamentally alters the electronic landscape:

-

Loss of Electrostatic Stabilization: The neutral ester group (

) cannot stabilize the adjacent positive charge of the ammonium ion via electrostatic attraction. -

Electron-Withdrawing Inductive Effect: The ester carbonyl is highly electronegative and exerts a strong electron-withdrawing inductive effect (

effect) through the sigma bond framework[4]. This pulls electron density away from the alpha/beta carbons, destabilizing the adjacent -

Steric Desolvation: The bulky tert-butyl group in the cis-configuration (1S,2R) creates a sterically congested environment that hinders the aqueous solvation shell around the ammonium ion, further driving the equilibrium toward the unprotonated, neutral amine.

Conclusion: Due to the combined inductive destabilization and lack of anionic stabilization, the

Quantitative Data Summary

The following table summarizes the comparative

| Compound / Derivative | Ionizable Group | Environmental Context | Estimated | Reference |

| 2-aminocyclohexanecarboxylic acid | Free Acid (Zwitterion precursor) | 3.8 – 4.9 | [1][2] | |

| 2-aminocyclohexanecarboxylic acid | Stabilized by adjacent | 9.5 – 10.5 | [1][2] | |

| (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate | Destabilized by | 7.5 – 8.5 | [3][4] |

Experimental Methodologies: A Self-Validating System

To establish absolute trustworthiness in analytical chemistry, a single method is insufficient. We recommend a self-validating system utilizing Potentiometric Titration as the gold standard, orthogonally verified by NMR pH Titration .

Protocol A: High-Precision Potentiometric Titration

Potentiometry is the most robust method for

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate active pharmaceutical ingredient (API) in a

aqueous solution to achieve a concentration of -

Degassing: Purge the solution with inert Nitrogen (

) gas for 15 minutes prior to titration. This displaces dissolved -

Calibration: Calibrate the combined pH electrode using standard NIST-traceable aqueous buffers at pH 4.0, 7.0, and 10.0[5].

-

Titration Execution: Place the vessel on a magnetic stirrer at a constant

. Titrate using a standardized -

Data Analysis: Record the pH at incremental titrant volumes. Plot the first derivative (

) and second derivative (

Protocol B: Orthogonal Validation via -NMR Titration

To ensure the potentiometric inflection point corresponds specifically to the amino group (and to rule out ester hydrolysis artifacts), NMR titration is employed.

Step-by-Step Methodology:

-

Prepare a series of 10 NMR tubes containing

of the analyte in -

Acquire

-NMR spectra for each sample at -

Track the chemical shift (

) of the proton attached to the C2 carbon (the alpha-proton adjacent to the amino group). As the -

Plot the chemical shift (

) versus pH and fit the data to the Henderson-Hasselbalch equation to extract the exact

Workflow Visualization

The following diagram illustrates the self-validating architecture of the experimental protocol, ensuring high-fidelity data extraction.

Self-validating workflow for precise pKa determination of amino esters.

Implications for Drug Development

The shift of the amino group's

-

Physiological Ionization: At a physiological pH of 7.4, a significant fraction of the (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate molecules will exist in the unprotonated (free base) form. This drastically increases the molecule's lipophilicity (

) compared to the free amino acid, enhancing passive membrane permeability and oral bioavailability. -

Synthetic Reactivity: During peptide coupling, the lower

means the amino group is a weaker base but remains a highly effective nucleophile. Controlling the pH of the reaction mixture relative to this specific

References

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry."[Link]

-

PMC - National Institutes of Health. "Development of Methods for the Determination of pKa Values."[Link]

-

PubChem. "2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272."[Link]

-

SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract." [Link]

-

GPAT Study Material. "Medicinal Chemistry : Local Anaesthetics."[Link]

-

IDC Online. "Proteins and Amino Acids." [Link]

Sources

- 1. (1S,2S)-2-AMINOCYCLOHEXANECARBOXYLIC ACID CAS#: 24716-93-6 [m.chemicalbook.com]

- 2. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idc-online.com [idc-online.com]

- 4. GPAT Study Material [gpattutor.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Synthesis of Foldamers Using (1S,2R)-ACHC Building Blocks

Introduction: The Architectural Precision of (1S,2R)-ACHC in Foldamer Design

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, mimicking the complex architectures of biopolymers like proteins and nucleic acids.[1][2][3] This ability to control molecular shape opens up a vast landscape for applications in medicinal chemistry, materials science, and catalysis.[3][4][5] A key strategy in designing foldamers is the use of conformationally constrained building blocks, which limit the rotational freedom of the polymer backbone and guide it into a specific fold.

Among the most powerful of these building blocks is trans-2-aminocyclohexanecarboxylic acid (ACHC). The incorporation of ACHC, particularly the (1S,2R) stereoisomer, into a peptide-like backbone has been shown to strongly promote the formation of a stable 14-helix secondary structure.[1][2][4][6] This helix is characterized by a 14-membered hydrogen-bonding ring between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2'.[1][6] The rigidity of the cyclohexane ring pre-organizes the backbone, making the 14-helix a highly favorable and predictable conformation even in short oligomers.[4][6] This application note provides a comprehensive guide to the synthesis, purification, and characterization of foldamers constructed from (1S,2R)-ACHC, offering detailed protocols for researchers in chemistry and drug development.

Strategic Synthesis of (1S,2R)-ACHC Foldamers: Solid-Phase vs. Solution-Phase

The synthesis of (1S,2R)-ACHC foldamers can be approached through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these methodologies depends on the desired length of the oligomer, the scale of the synthesis, and the specific sequence.

-

Solid-Phase Peptide Synthesis (SPPS): This is the method of choice for longer oligomers (typically > 5 residues). The growing foldamer is covalently attached to an insoluble resin support, which allows for the use of excess reagents to drive reactions to completion. Purification is simplified as excess reagents and by-products are washed away after each step.[7] Microwave-assisted SPPS can further enhance coupling efficiency, especially for sterically hindered residues like ACHC.[7]

-

Solution-Phase Synthesis: This classical approach is well-suited for the synthesis of shorter oligomers or for the preparation of protected fragments that can be later coupled together (fragment condensation). While it can be more labor-intensive due to the need for purification after each coupling step, it is highly scalable and avoids potential issues related to resin loading and cleavage.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for both solid-phase and solution-phase synthesis of a model (1S,2R)-ACHC tri-foldamer.

Caption: Solid-Phase Synthesis Workflow for an ACHC Tri-foldamer.

Sources

- 1. thesis.unipd.it [thesis.unipd.it]

- 2. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

- 3. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

N-Acylation of (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate: A Detailed Guide for Synthetic Chemists

This document provides a comprehensive guide to the N-acylation of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and robust protocols to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Acylation

N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond between an amine and a carboxylic acid or its derivative.[1] This transformation is of paramount importance in medicinal chemistry and drug discovery, as the amide functional group is a cornerstone of countless pharmaceutical agents, including blockbuster drugs like Atorvastatin and Lisinopril. The specific substrate, (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate, is a valuable chiral building block. The presence of the sterically demanding tert-butyl ester and the defined stereochemistry of the amino and carboxylate groups on the cyclohexane ring present unique challenges and considerations for an efficient N-acylation.

This guide will explore two primary and reliable methods for the N-acylation of this substrate: the use of acyl chlorides under Schotten-Baumann conditions and the application of modern peptide coupling reagents. The choice between these methods often depends on the nature of the acylating agent, the desired scale of the reaction, and the sensitivity of other functional groups within the molecule.

Mechanistic Principles: Understanding the "Why"

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing N-acylation reactions.

N-Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

The reaction of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][3][4] The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine.[3][5] This initial addition forms a tetrahedral intermediate.[2][3][6] The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide.[4][6] A base is required to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

The Schotten-Baumann reaction conditions typically employ a two-phase system, often with an organic solvent like dichloromethane and an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate).[2][8][9] This setup allows the starting materials and product to remain in the organic phase while the acid byproduct is neutralized in the aqueous phase.[8][9]

Caption: Mechanism of N-acylation with an acyl chloride.

N-Acylation with Peptide Coupling Reagents

Peptide coupling reagents are sophisticated activators for carboxylic acids, enabling amide bond formation under milder conditions than those required for acyl chlorides.[1][10][11][12] These reagents are particularly useful when dealing with sensitive substrates or when the corresponding acyl chloride is unstable or difficult to prepare.

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[10][12][13] The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with phosphonium and aminium salts).[10][12] This activated species is then readily attacked by the amine to form the desired amide.

To suppress potential side reactions and minimize racemization (a critical consideration in peptide synthesis), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[13] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to facilitate the reaction.[10][14]

Caption: General workflow for peptide coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate.

Protocol 1: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol is well-suited for stable, readily available acyl chlorides.

Materials:

-

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

-

Acyl chloride (1.05 - 1.2 equivalents)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate (1 equivalent) in dichloromethane.

-

Addition of Base: Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the flask. Stir the biphasic mixture vigorously.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.05 - 1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Protocol 2: N-Acylation using Peptide Coupling Reagents

Materials:

-

(1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate

-

Carboxylic acid (1.0 - 1.1 equivalents)

-

Peptide coupling reagent (e.g., HATU, HBTU, PyBOP) (1.1 - 1.2 equivalents)[10]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)[10]

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ethyl acetate

-

5% aqueous Lithium chloride (LiCl) solution (for DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 - 1.1 equivalents) and the peptide coupling reagent (1.1 - 1.2 equivalents) in anhydrous DMF or DCM.

-

Addition of Base: Add DIPEA or TEA (2 - 3 equivalents) to the solution and stir at room temperature for 10-20 minutes. This pre-activation step is often beneficial.[15]

-

Addition of Amine: Add a solution of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate (1 equivalent) in a minimal amount of the reaction solvent to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (if using DMF): Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.[16]

-

Work-up (if using DCM): Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: Reagent Stoichiometry and Selection

The choice of reagents and their stoichiometry is critical for a successful N-acylation. The following tables provide a summary of common reagents and their typical usage.

Table 1: Reagents for Schotten-Baumann N-Acylation

| Reagent | Function | Typical Equivalents | Notes |

| Acyl Chloride | Acylating Agent | 1.05 - 1.2 | Excess ensures complete consumption of the amine. |

| NaOH / NaHCO₃ | Base | In excess (aqueous solution) | Neutralizes the HCl byproduct.[7] |

| Dichloromethane | Solvent | - | A common organic solvent for this reaction.[8] |

Table 2: Common Peptide Coupling Reagents and Additives

| Reagent | Class | Typical Equivalents | Notes |

| HATU | Aminium Salt | 1.1 - 1.2 | Highly efficient, even for hindered couplings.[10] |

| HBTU | Aminium Salt | 1.1 - 1.2 | A widely used and effective coupling reagent.[13] |

| PyBOP | Phosphonium Salt | 1.1 - 1.2 | Good for sterically hindered couplings; avoids guanidinylation side products.[10][16] |

| EDC | Carbodiimide | 1.1 - 1.5 | Water-soluble byproducts, useful for bioconjugation.[10] |

| DIPEA / TEA | Tertiary Amine Base | 2.0 - 3.0 | Essential for activating the carboxylic acid with aminium/phosphonium reagents.[10] |

| HOBt / HOAt | Additive | 1.0 - 1.2 | Suppresses racemization and improves coupling efficiency.[13] |

Troubleshooting and Key Considerations

-

Steric Hindrance: The cyclohexane ring and the tert-butyl ester can present steric challenges. For particularly bulky acylating agents, using a more powerful coupling reagent like HATU or allowing for longer reaction times may be necessary.

-

Moisture Sensitivity: Acyl chlorides and many coupling reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for the peptide coupling protocol.

-

Side Reactions: With uronium/aminium-based coupling reagents, a potential side reaction is the guanidinylation of the primary amine. Using phosphonium-based reagents like PyBOP can mitigate this issue.[12]

-

Purification: The byproducts from coupling reactions (e.g., dicyclohexylurea from DCC, HOBt) must be effectively removed during work-up and purification. The choice of work-up procedure is crucial for obtaining a clean product.

-

Monitoring the Reaction: TLC is a quick and effective way to monitor the disappearance of the starting amine. Staining with ninhydrin can be used to visualize the amine spot. LC-MS provides more definitive information on product formation and the presence of byproducts.

Conclusion

The N-acylation of (1S,2R)-tert-butyl 2-aminocyclohexanecarboxylate is a versatile and essential transformation for the synthesis of complex molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions and reagents, researchers can achieve high yields of the desired N-acylated products. The protocols and insights provided in this guide serve as a robust starting point for the successful execution of this important chemical reaction.

References

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines.

- Chemguide. (n.d.).

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.

- Chemguide. (n.d.).

- OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.

- Revisionsheets.com. (n.d.).

- Wikipedia. (2023, November 29). Schotten–Baumann reaction.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6603.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- WikiMili. (2020, August 1). Schotten–Baumann reaction.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?.

- Organic Syntheses. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. orgosolver.com [orgosolver.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. bachem.com [bachem.com]

- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Deprotection Strategies for (1S,2R)-ACHC tert-Butyl Esters

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It prioritizes experimental logic, mechanistic insight, and reproducible protocols over generic descriptions.

Executive Summary & Scientific Context

(1S,2R)-2-Aminocyclohexanecarboxylic acid [(1S,2R)-ACHC] is a critical

The structural rigidity of the cyclohexane ring locks the amine and carboxylate in a cis-1,2-relationship. This stereochemistry is thermodynamically less stable than the trans-diequatorial conformation, making the molecule prone to C1-epimerization under harsh basic conditions or prolonged acidic exposure if an enolizable intermediate is formed.

The Synthetic Challenge:

Standard synthesis often employs a tert-butyl ester (

This guide details three protocols ranging from standard orthogonal deprotection to highly selective Lewis-acid-mediated cleavage.

Decision Logic: Selecting the Right Protocol

Before initiating synthesis, determine the compatibility of your substrate using the decision matrix below.

Figure 1: Deprotection Strategy Decision Tree

Caption: Decision matrix for selecting deprotection reagents based on N-terminal orthogonality.

Detailed Experimental Protocols

Method A: Standard Acidolysis (TFA/DCM)

Best for: Global deprotection (removing both Boc and t-Bu) or deprotecting Fmoc/Cbz substrates.

Mechanism:

Critical Considerations:

-

Scavengers: The generated tert-butyl cation is an electrophile. In electron-rich substrates (e.g., if Trp or Tyr side chains are present), it causes alkylation.

-

Stereochemistry: High acidity can promote epimerization if the reaction overheats.

Protocol:

-

Dissolve (1S,2R)-ACHC derivative (1.0 equiv) in DCM (0.1 M concentration).

-

Cool to 0 °C under inert atmosphere (

or Ar). -

Add Triisopropylsilane (TIPS) (2.5% v/v) as a cation scavenger.

-

Slowly add Trifluoroacetic acid (TFA) to reach a 1:1 v/v ratio with DCM.

-

Note: For Fmoc-protected substrates, a 20-50% TFA solution is sufficient.

-

-

Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and monitor by TLC/LC-MS (typically 1–3 hours).

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

) to remove trace TFA.-

Why Toluene? It forms an azeotrope with TFA, ensuring complete removal which is critical if the next step involves coupling.

-

Method B: Chemo-Selective Cleavage (CeCl ·7H O / NaI)

Best for: Removing t-Bu ester while retaining the N-Boc group.

Scientific Basis: This method utilizes the mild Lewis acidity of Cerium(III) combined with Iodide nucleophilicity. The Ce(III) coordinates to the ester carbonyl, activating it. The iodide attacks the tert-butyl group (or facilitates the cleavage via a transient acyl iodide species), allowing hydrolysis under neutral pH conditions that leave the acid-labile carbamate (Boc) intact.

Protocol (Based on Marcantoni et al.):

-

Dissolve the N-Boc-(1S,2R)-ACHC-

-butyl ester (1.0 equiv) in Acetonitrile (MeCN) (0.2 M). -

Add CeCl

·7H -

Heat the mixture to reflux (approx. 80 °C).

-

Monitor closely: Reaction typically completes in 4–6 hours.

-

Checkpoint: If TLC shows Boc removal (formation of free amine), lower temperature to 60 °C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc and acidify slightly with 1M HCl (to solubilize Cerium salts). Wash with aqueous sodium thiosulfate (to remove any iodine generated) and brine.

-

Dry over Na

SO

Yield Expectation: 75–85% retention of N-Boc with >95% cleavage of ester.

Method C: Mild Acidolysis (Formic Acid)

Best for: Fmoc/Cbz substrates where TFA is too harsh or causes side reactions.

Protocol:

-

Dissolve substrate in Formic Acid (98%).

-

Stir at RT for 2–4 hours.

-

Workup: Evaporate in vacuo. Formic acid is easier to remove than TFA and less likely to cause cation-induced alkylation.

Comparative Data Analysis

| Feature | TFA / DCM | HCl / Dioxane | CeCl | ZnBr |

| Primary Utility | Global Deprotection | Salt Formation | Selective (Keeps Boc) | Not Recommended |

| Acid Strength | High ( | High (Mineral Acid) | Lewis Acid (Mild) | Lewis Acid (Mild) |

| Boc Stability | Labile (Removed) | Labile (Removed) | Stable | Unstable/Variable* |

| Fmoc Stability | Stable | Stable | Stable | Stable |

| Risk Profile | Cation alkylation | Hygroscopic salts | Incomplete reaction | Inconsistent selectivity |

*Note on ZnBr

Mechanistic Visualization (Method B)

Understanding the Ce(III) pathway helps in troubleshooting incomplete reactions.

Figure 2: Ce(III)-Mediated Selective Hydrolysis Mechanism

Caption: Simplified mechanism of Cerium-mediated ester cleavage preserving carbamates.

Troubleshooting & Expert Tips

-

Epimerization Check:

-

The (1S,2R) configuration is cis. If you observe a new spot on TLC that is close to the product but distinct, it is likely the trans-(1S,2S) isomer.

-

Validation: Use 1H NMR.[2] The coupling constant (

) between H1 and H2 protons differs significantly:-

Cis (1S,2R):

Hz (Axial-Equatorial). -

Trans (1S,2S):

Hz (Axial-Axial).

-

-

-

Solubility Issues:

-

ACHC derivatives, especially

-peptides, can aggregate. If the substrate is insoluble in pure MeCN (Method B), add small amounts of DCM or THF, but be aware this may slow the reflux rate.

-

-

Storage:

-

Free amino acids of ACHC are zwitterionic and stable. However, if stored as the TFA salt, ensure they are kept in a desiccator, as moisture absorption can lead to hydrolysis of the amide backbone over long periods.

-

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

-

Marcantoni, E., et al. (2001).[3][4] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile." The Journal of Organic Chemistry, 66(12), 4430–4432. Link

-

Appella, D. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society, 121(26), 6206–6212. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] Link

Sources

incorporation of (1S,2R)-ACHC into alpha/beta-peptide chimeras

Topic: Incorporation of (1S,2R)-ACHC into α/β-Peptide Chimeras

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Proteolytically Resistant Foldamers with Defined Architectures

In the quest for novel therapeutics and biomaterials, the ability to mimic the secondary structures of proteins, such as α-helices and β-sheets, is of paramount importance. These motifs govern molecular recognition and biological activity. α/β-Peptide chimeras, which are oligomers composed of both α- and β-amino acids, have emerged as a powerful class of "foldamers" capable of adopting stable, predictable conformations.[1] A significant advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptide to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[1][2]

The conformational behavior of these chimeras can be precisely controlled by introducing sterically constrained β-amino acid residues. (1S,2R)-2-Aminocyclohexanecarboxylic acid, hereafter referred to as (1S,2R)-ACHC, is a cyclic β-amino acid that serves as an exceptional building block for this purpose.[3] Its rigid cyclohexane backbone imposes significant constraints on the torsional angles of the peptide backbone, effectively acting as a molecular scaffold to induce specific turns and secondary structures. This guide provides a comprehensive overview and detailed protocols for the chemical synthesis and analysis of α/β-peptide chimeras incorporating the (1S,2R)-ACHC residue via solid-phase peptide synthesis (SPPS).

(1S,2R)-ACHC: A Conformational Linchpin